molecular formula C18H23NO4 B13426336 5-[(1RS)-2-[(1RS)-2-(4-hydroxy-3-methylphenyl)-1-methylethyl]amino-1-hydroxyethyl]benzene-1,3-diol CAS No. 2469196-22-1

5-[(1RS)-2-[(1RS)-2-(4-hydroxy-3-methylphenyl)-1-methylethyl]amino-1-hydroxyethyl]benzene-1,3-diol

Cat. No.: B13426336
CAS No.: 2469196-22-1
M. Wt: 317.4 g/mol
InChI Key: GKPSWMCVKWAJSE-UHFFFAOYSA-N
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Description

5-[(1RS)-2-[(1RS)-2-(4-hydroxy-3-methylphenyl)-1-methylethyl]amino-1-hydroxyethyl]benzene-1,3-diol is a complex organic compound known for its significant biological and chemical properties. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups and a benzene ring, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1RS)-2-[(1RS)-2-(4-hydroxy-3-methylphenyl)-1-methylethyl]amino-1-hydroxyethyl]benzene-1,3-diol typically involves multi-step organic reactions. The process begins with the preparation of the benzene ring, followed by the introduction of hydroxyl groups and the amino-hydroxyethyl side chain. Common reagents used in these reactions include phenols, amines, and various catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques. These methods are optimized for high yield and purity, utilizing advanced equipment and controlled reaction conditions. The process may involve continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[(1RS)-2-[(1RS)-2-(4-hydroxy-3-methylphenyl)-1-methylethyl]amino-1-hydroxyethyl]benzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form different derivatives with altered biological activity.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

Scientific Research Applications

5-[(1RS)-2-[(1RS)-2-(4-hydroxy-3-methylphenyl)-1-methylethyl]amino-1-hydroxyethyl]benzene-1,3-diol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Investigated for its therapeutic potential in treating various diseases due to its biological activity.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-[(1RS)-2-[(1RS)-2-(4-hydroxy-3-methylphenyl)-1-methylethyl]amino-1-hydroxyethyl]benzene-1,3-diol involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction is often mediated by the hydroxyl and amino groups, which facilitate binding to the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydroxylated aromatic amines and phenols, such as:

  • 4-hydroxy-3-methylphenyl derivatives
  • Aminoethylbenzene derivatives

Uniqueness

What sets 5-[(1RS)-2-[(1RS)-2-(4-hydroxy-3-methylphenyl)-1-methylethyl]amino-1-hydroxyethyl]benzene-1,3-diol apart is its specific combination of functional groups and its unique three-dimensional structure. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

2469196-22-1

Molecular Formula

C18H23NO4

Molecular Weight

317.4 g/mol

IUPAC Name

5-[1-hydroxy-2-[1-(4-hydroxy-3-methylphenyl)propan-2-ylamino]ethyl]benzene-1,3-diol

InChI

InChI=1S/C18H23NO4/c1-11-5-13(3-4-17(11)22)6-12(2)19-10-18(23)14-7-15(20)9-16(21)8-14/h3-5,7-9,12,18-23H,6,10H2,1-2H3

InChI Key

GKPSWMCVKWAJSE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CC(C)NCC(C2=CC(=CC(=C2)O)O)O)O

Origin of Product

United States

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